molecular formula C14H18N2O6S2 B14945658 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B14945658
M. Wt: 374.4 g/mol
InChI Key: RBTVSVIVWPPCPT-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring, a sulfonamide group, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base.

    Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This is typically done through a nucleophilic substitution reaction.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The benzoxazine ring may interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O6S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C14H18N2O6S2/c1-2-16(10-5-6-23(18,19)9-10)24(20,21)11-3-4-13-12(7-11)15-14(17)8-22-13/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,15,17)

InChI Key

RBTVSVIVWPPCPT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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